Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-
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Overview
Description
Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- typically involves multi-step reactions. One common method includes the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, especially for introducing functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, Pyrazolo[1,5-a]pyridine derivatives have shown promise as enzyme inhibitors and receptor modulators. They are being studied for their potential to treat various diseases, including cancer and neurological disorders .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives are being tested in preclinical and clinical trials for their efficacy and safety in treating specific conditions .
Industry
Industrially, this compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of pyridine.
Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.
Uniqueness
What sets Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]- apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H23FN4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[[4-[4-(2-fluoroethoxy)phenyl]piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C20H23FN4O/c21-8-14-26-20-6-4-18(5-7-20)24-12-10-23(11-13-24)16-17-15-19-3-1-2-9-25(19)22-17/h1-7,9,15H,8,10-14,16H2 |
InChI Key |
MUMVCUPHGPDDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN3C=CC=CC3=C2)C4=CC=C(C=C4)OCCF |
Origin of Product |
United States |
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